molecular formula C14H15N3O3S B4511361 1-(2-furylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

1-(2-furylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4511361
M. Wt: 305.35 g/mol
InChI Key: BKCYDXAABMKKJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of diastereoisomeric pairs due to the presence of stereogenic centers, which are investigated using techniques such as IR, NMR, and mass spectra. For instance, derivatives involving the thiazolidine and pyrrolidine frameworks have been synthesized through cyclization reactions, highlighting the versatility of these heterocyclic cores in generating structurally diverse compounds (Öznur Demir-Ordu et al., 2015; Yahya Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been explored through single crystal X-ray diffraction studies, revealing insights into the stereochemistry and electronic properties of these molecules. Such analyses are crucial for understanding the three-dimensional arrangement and the potential reactivity of the compound (Yahya Nural et al., 2018).

Chemical Reactions and Properties

Chemical transformations, such as the acid-catalyzed ring opening and subsequent reactions, demonstrate the compound's reactivity and potential to form new heterocyclic systems. These reactions are instrumental in expanding the chemical diversity and utility of the compound in various synthetic applications (T. Stroganova et al., 2016).

properties

IUPAC Name

1-(furan-2-ylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-6-15-14(21-9)16-13(19)10-5-12(18)17(7-10)8-11-3-2-4-20-11/h2-4,6,10H,5,7-8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCYDXAABMKKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-furylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
1-(2-furylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
1-(2-furylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-furylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
1-(2-furylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

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